molecular formula C12H10ClN3O B2386295 N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide CAS No. 1286705-07-4

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide

Cat. No.: B2386295
CAS No.: 1286705-07-4
M. Wt: 247.68
InChI Key: ZIGNFXUSEYOINT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a carboxamide group and a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with pyrimidine-2-carboxylic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the carboxamide group to form different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a carboxamide group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-9(13)4-2-5-10(8)16-12(17)11-14-6-3-7-15-11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGNFXUSEYOINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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